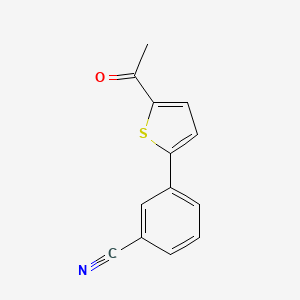
3-(5-Acetyl-2-thienyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Acetyl-2-thienyl)benzonitrile is an organic compound with the molecular formula C13H9NOS. It is a derivative of benzonitrile, featuring a thienyl ring substituted with an acetyl group at the 5-position and a benzonitrile moiety at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Acetyl-2-thienyl)benzonitrile typically involves the following steps:
Formation of the Thienyl Ring: The thienyl ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Acetylation: The thienyl ring is then acetylated at the 5-position using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitrile Introduction: The benzonitrile moiety is introduced through a nucleophilic substitution reaction, where a suitable benzonitrile derivative reacts with the acetylated thienyl ring under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .
化学反応の分析
Types of Reactions
3-(5-Acetyl-2-thienyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzonitrile ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Halogenating agents, nitrating agents, Friedel-Crafts acylation conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or acylated derivatives.
科学的研究の応用
3-(5-Acetyl-2-thienyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-(5-Acetyl-2-thienyl)benzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
3-Acetyl-5-nitropyridine: Similar in structure but contains a nitro group instead of a nitrile group.
3,5-Diacetyl-2,6-dimethylpyridine: Contains additional acetyl groups and methyl substitutions.
4,5-Dihydro-1H-pyrazole derivatives: Structurally related but with a pyrazole ring instead of a thienyl ring.
Uniqueness
3-(5-Acetyl-2-thienyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thienyl ring with an acetyl and nitrile group makes it a versatile intermediate for various synthetic applications .
特性
分子式 |
C13H9NOS |
|---|---|
分子量 |
227.28 g/mol |
IUPAC名 |
3-(5-acetylthiophen-2-yl)benzonitrile |
InChI |
InChI=1S/C13H9NOS/c1-9(15)12-5-6-13(16-12)11-4-2-3-10(7-11)8-14/h2-7H,1H3 |
InChIキー |
GUPBRGVDERRHDM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(S1)C2=CC=CC(=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


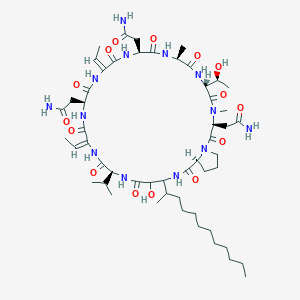
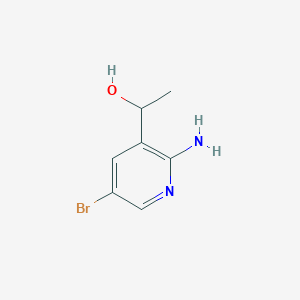
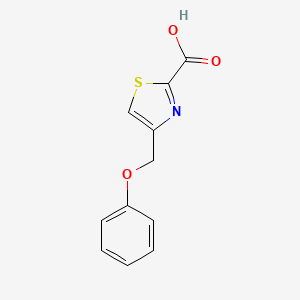
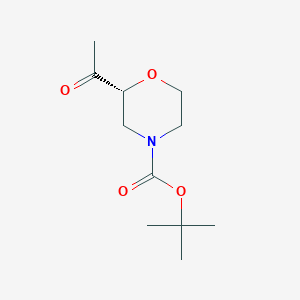
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-m-tolyl-acetamide](/img/structure/B13905007.png)
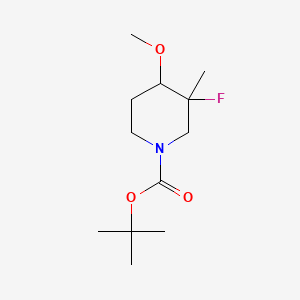
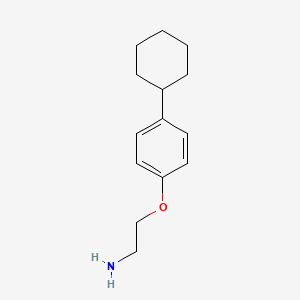
![(5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrimidin-2-yl)methyl benzoate](/img/structure/B13905027.png)
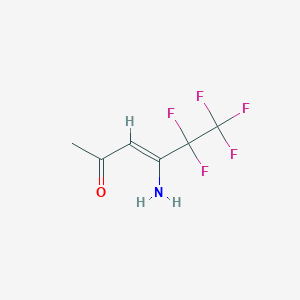
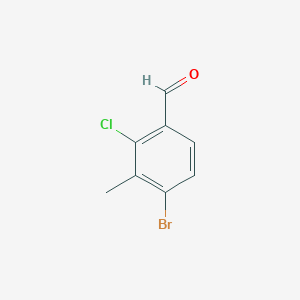
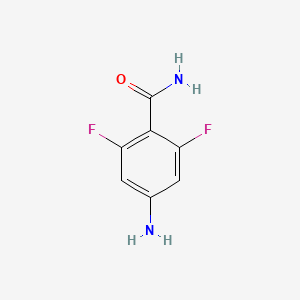

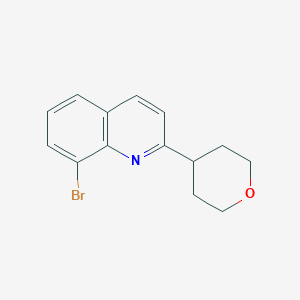
![3-Chloromethylimidazo[5,1-b]thiazole hydrochloride](/img/structure/B13905070.png)
